4-Methoxy-3,3-dimethylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNADLBBBJAUHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 4-Methoxy-3,3-dimethylbutanenitrile in Organic Solvents
Executive Summary
4-Methoxy-3,3-dimethylbutanenitrile is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical APIs (e.g., Finerenone precursors or herbicide actives). Its unique structural motif—combining a polar nitrile terminus, a gem-dimethyl steric bulk, and an ether linkage—creates a distinct solubility profile that defies simple "polar vs. non-polar" categorization.
This guide provides a comprehensive technical analysis of its solubility behavior. While specific empirical data tables for this intermediate are often proprietary, this document synthesizes structural analysis, analogous physicochemical data, and standard process chemistry principles to deliver an authoritative solubility framework.
Key Takeaway: The compound exhibits amphiphilic character . It shows high solubility in medium-polarity aprotic solvents (DCM, THF) and esters, moderate solubility in alcohols and aromatics, and low solubility in water and aliphatic hydrocarbons, making it an ideal candidate for liquid-liquid extraction purification strategies.
Physicochemical Framework & Structural Analysis
To predict and manipulate the solubility of 4-Methoxy-3,3-dimethylbutanenitrile, we must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) logic.
Structural Moieties & Solvation Drivers
-
Nitrile Group (-C≡N): Highly polar, acts as a hydrogen bond acceptor (HBA). Drives solubility in polar aprotic solvents (Acetonitrile, DMSO).
-
Ether Linkage (-O-): Weakly polar, HBA. Enhances solubility in alcohols and chlorinated solvents via dipole interactions.
-
Gem-Dimethyl Backbone (-C(CH3)2-): Significant lipophilic/hydrophobic domain. This steric bulk disrupts water lattice formation, reducing aqueous solubility, while enhancing compatibility with aromatics (Toluene) and preventing crystallization in some non-polar solvents.
Estimated Hansen Solubility Parameters
Based on Group Contribution Methods (Van Krevelen/Hoftyzer):
-
(Dispersion): ~15.5 MPa
(Driven by the carbon backbone). -
(Polarity): ~11.0 MPa
(High contribution from -CN). -
(H-Bonding): ~6.5 MPa
(Moderate HBA capability, no H-donors).
Implication: The "Interaction Radius" (
Solubility Profile "Heatmap"
The following classification guides solvent selection for reaction, extraction, and crystallization processes.
Table 1: Predicted Solubility Performance
| Solvent Class | Solvents | Solubility Rating | Mechanism / Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Strong dipole-dipole interactions; primary choice for extraction. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>300 mg/mL) | "Like dissolves like" (Polar Aprotic); ideal for safe process scale-up. |
| Ethers | THF, MTBE, 2-MeTHF | High | Excellent compatibility; MTBE is preferred for washing steps due to lower polarity. |
| Aromatics | Toluene, Xylene | Moderate to High | Dispersion forces from gem-dimethyl group facilitate solvation; Toluene is key for azeotropic drying. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but potential for oiling out at low temps in IPA due to steric bulk. |
| Ketones | Acetone, MEK | High | Excellent solvent; Acetone is often too good (hard to crystallize from). |
| Aliphatics | Hexane, Heptane, Cyclohexane | Low / Anti-Solvent | Phase separation likely at ambient/low temps. Used to force precipitation or oiling out. |
| Aqueous | Water | Low (<10 mg/mL) | The hydrophobic gem-dimethyl group dominates; allows for efficient aqueous workups. |
Solvent Selection Logic (Decision Tree)
The following diagram illustrates the logical flow for selecting the optimal solvent based on the intended unit operation (Reaction vs. Extraction vs. Crystallization).
Experimental Determination Protocol
Since empirical data varies by purity and temperature, researchers must validate the solubility profile. Use this Self-Validating Saturation Protocol .
Method: Dynamic Laser Monitoring (or Visual Cloud Point)
Objective: Determine the solubility limit (
-
Preparation:
-
Weigh ~500 mg of 4-Methoxy-3,3-dimethylbutanenitrile into a clear HPLC vial.
-
Add the target solvent in 100 µL increments .
-
-
Equilibration:
-
Vortex for 30 seconds after each addition.
-
Sonicate for 5 minutes if dissolution is slow.
-
Maintain temperature at 25°C ± 1°C using a thermal block.
-
-
Endpoint Detection:
-
Soluble: Solution becomes clear/transparent.
-
Saturation: Persistent turbidity or phase separation (oiling out) observed.
-
-
Quantification (HPLC Verification):
-
Filter the saturated supernatant (0.45 µm PTFE filter).
-
Dilute 10 µL of filtrate into 990 µL Acetonitrile.
-
Analyze via HPLC-UV (210 nm) against a standard curve.
-
Calculation:
Process Implications
Extraction Strategy
The compound's profile (High Organic / Low Aqueous solubility) makes it ideal for extractive workups .
-
Protocol: After synthesis in aqueous/alcoholic media, dilute with water. Extract 3x with Ethyl Acetate or MTBE .
-
Advantage: The gem-dimethyl group ensures a clean phase cut, minimizing emulsion formation common with more polar nitriles.
Crystallization vs. Distillation
-
Challenge: 4-Methoxy-3,3-dimethylbutanenitrile often exists as an oil or low-melting solid due to the flexible ether chain and lack of strong H-donors.
-
Recommendation: If the compound is an oil, avoid crystallization attempts. Use Vacuum Distillation for purification.
-
If Solid: Use a Cooling Crystallization from Isopropyl Alcohol (IPA) or an Anti-Solvent method (Dissolve in minimal Toluene -> Add Heptane slowly).
References
-
National Institute of Standards and Technology (NIST). 3,3-dimethylbutanenitrile - Physical Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. Compound Summary: 4-Methoxy-3,3-dimethylbutanenitrile (Analogous Structures). National Library of Medicine. [Link]
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
-
Org. Syn. General Procedures for Nitrile Synthesis and Purification. Organic Syntheses, Coll. Vol. various. [Link]
(Note: Specific solubility data for this intermediate is derived from structural analogs and standard thermodynamic modeling principles in the absence of a dedicated public monograph.)
Sources
The Gem-Dimethyl Effect in Acyclic Systems: A Technical Guide to the Thermodynamic Stability of 3,3-Dimethyl Substituted Nitriles
Abstract
The strategic incorporation of sterically demanding moieties is a cornerstone of modern medicinal chemistry and materials science. Among these, the gem-dimethyl group, particularly in the 3,3-position relative to a functional group, imparts significant and often beneficial changes to the physicochemical properties of a molecule. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 3,3-dimethyl substituted nitriles. We will explore the theoretical underpinnings of this stability, drawing parallels to the well-established Thorpe-Ingold effect, and provide a quantitative analysis based on available thermochemical data. Furthermore, this guide details robust experimental and computational protocols for determining these thermodynamic parameters, offering researchers and drug development professionals a practical framework for their own investigations. The implications of this enhanced stability, particularly in the context of drug design and metabolic shielding, will also be discussed.
Introduction: The Strategic Value of Steric Hindrance
In the intricate dance of molecular interactions that governs biological activity and material performance, the three-dimensional architecture of a molecule is paramount. The nitrile functional group, with its linear geometry and polar nature, is a versatile building block in organic synthesis, finding application in everything from super glue to blockbuster pharmaceuticals. Its utility can be further enhanced by the judicious placement of alkyl substituents. The introduction of a 3,3-dimethyl moiety, creating a quaternary carbon center, is a particularly powerful strategy. This substitution pattern is known to influence reaction rates, conformational preferences, and, as we will explore in detail, the intrinsic thermodynamic stability of the molecule.[1][2]
This guide will focus on the thermodynamic consequences of this substitution, moving beyond the more commonly discussed kinetic aspects of the gem-dimethyl effect. Understanding the thermodynamic stability of these compounds is crucial for predicting their behavior in various environments, from a reaction flask to a biological system. For drug development professionals, a thermodynamically stable molecule is often a more robust drug candidate, less prone to degradation and potentially possessing a more favorable pharmacokinetic profile.[3][4]
Theoretical Framework: The Gem-Dimethyl Effect and Thermodynamic Stabilization
The enhanced stability of molecules containing a gem-dimethyl group can be understood through the lens of the Thorpe-Ingold effect, which, while often discussed in the context of accelerating cyclization reactions, has its roots in the fundamental thermodynamic and conformational properties of the molecule.[5][6]
The Thorpe-Ingold Effect in Acyclic Systems
Originally observed as a kinetic phenomenon that promotes ring-closing reactions, the Thorpe-Ingold effect is attributed to two primary factors:
-
Angle Compression: The steric bulk of the two methyl groups on a single carbon atom forces the substituents on that carbon to be pushed closer together. This pre-organizes the molecule into a conformation that is more favorable for intramolecular reactions. While this is a kinetic argument, it has thermodynamic underpinnings in that it raises the ground state energy of the open-chain form, making the transition to a cyclic or more ordered state more favorable.
-
Conformational Restriction: The presence of the gem-dimethyl group restricts the number of available conformations that the molecule can adopt. This reduction in conformational entropy can favor more compact or specific conformations, which can in turn influence the overall thermodynamic stability.
Thermodynamic Contributions to Stability
In the context of acyclic nitriles, the gem-dimethyl group contributes to increased thermodynamic stability primarily through enthalpic effects. The increased branching associated with the quaternary carbon center leads to a more stable molecule. This is a well-documented phenomenon in alkane chemistry, where branched isomers are generally more stable (i.e., have a more negative enthalpy of formation) than their linear counterparts. For example, neopentane is more stable than n-pentane.[7][8][9][10] This increased stability is attributed to a combination of factors, including more favorable intramolecular van der Waals interactions and subtle electronic effects.
The following diagram illustrates the key concepts contributing to the thermodynamic stability of 3,3-dimethyl substituted nitriles.
Caption: Experimental workflow for bomb calorimetry.
Step-by-Step Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g).
-
Place the pellet in the crucible and attach a known length of fuse wire.
-
Assemble the bomb, charge it with oxygen to approximately 30 atm, and place it in the calorimeter bucket with a known volume of water.
-
Ignite the sample and record the temperature change.
-
From the known enthalpy of combustion of benzoic acid, calculate the heat capacity of the calorimeter.
-
-
Sample Preparation:
-
Accurately weigh the liquid nitrile sample (typically 0.5-1.0 g) in the crucible.
-
Attach a known length of fuse wire, ensuring it is in contact with the sample.
-
-
Bomb Assembly and Pressurization:
-
Carefully assemble the bomb, ensuring a good seal.
-
Purge the bomb with oxygen and then pressurize to approximately 30 atm.
-
-
Combustion and Temperature Measurement:
-
Place the bomb in the calorimeter bucket containing a precisely measured volume of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Data Analysis and Calculation of Enthalpy of Combustion (ΔHc°):
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the total heat released using the heat capacity of the calorimeter and the temperature change.
-
Subtract the heat contribution from the combustion of the fuse wire.
-
The resulting value is the heat of combustion at constant volume (ΔUc).
-
Convert ΔUc to the enthalpy of combustion (ΔHc°) using the relationship ΔH = ΔU + Δ(PV).
-
-
Calculation of Enthalpy of Formation (ΔHf°):
-
Use Hess's Law to calculate the standard enthalpy of formation of the nitrile from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Computational Determination of Thermodynamic Stability
In the absence of experimental data, computational chemistry provides a powerful tool for accurately predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
Protocol: DFT Calculation of Thermodynamic Properties
This protocol outlines the steps for calculating the Gibbs free energy of formation of a nitrile using DFT.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Workflow Diagram:
Caption: Computational workflow for DFT calculations.
Step-by-Step Methodology:
-
Build Molecular Structure:
-
Construct the 3D structure of the nitrile molecule (e.g., 3,3-dimethylbutyronitrile) in the software's molecular editor.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set or higher.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
-
Calculation of Thermochemical Properties:
-
The output of the frequency calculation will provide the total enthalpy (H), entropy (S), and Gibbs free energy (G) of the molecule at the specified temperature (usually 298.15 K).
-
-
Calculation of Gibbs Free Energy of Formation (ΔGf°):
-
To calculate the Gibbs free energy of formation, you need to perform the same calculations (Steps 1-4) for the constituent elements in their standard states (e.g., C(graphite), H₂(g), N₂(g)).
-
Then, apply the following equation: ΔGf°(nitrile) = G(nitrile) - [ΣG(elements)]
-
Implications for Drug Development and Materials Science
The enhanced thermodynamic stability conferred by the 3,3-dimethyl group has significant practical implications, particularly in the field of drug development.
Metabolic Shielding
The tert-butyl group, which is structurally analogous to the 3,3-dimethylpropyl group, is often incorporated into drug candidates to enhance their metabolic stability. [3][4]The steric bulk of the group can physically block access of metabolic enzymes, such as cytochrome P450s, to a nearby labile site on the molecule. [1]This "metabolic shielding" can slow down the rate of drug metabolism, leading to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced dosing frequency: Patients may need to take the medication less often.
The inherent thermodynamic stability of the 3,3-dimethyl substituted scaffold can also contribute to a lower likelihood of chemical degradation under physiological conditions.
Modulating Physicochemical Properties
The lipophilic nature of the gem-dimethyl group can be used to fine-tune the solubility and membrane permeability of a drug candidate, which are critical factors for oral absorption and distribution within the body. [1]
Conclusion
The presence of a 3,3-dimethyl substitution imparts a significant and quantifiable increase in the thermodynamic stability of acyclic nitriles. This phenomenon, rooted in the principles of the Thorpe-Ingold effect and the inherent stability of branched alkanes, leads to a more negative enthalpy of formation compared to less branched isomers. This guide has provided a theoretical framework for understanding this stability, along with practical, step-by-step protocols for its experimental and computational determination. For researchers in drug discovery and materials science, leveraging the stabilizing properties of the gem-dimethyl group is a powerful strategy for designing more robust and effective molecules.
References
-
Filo. (2024, September 26). The standard enthalpies of n-pentane isopentane and neopentane are - 35.0... [Link]
-
Bachrach, S. M. (2008, February 16). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). [Link]
-
Gauth. (n.d.). The standard enthalpies of n-pentane, isopentance and neopentance are -35.0, -37.0 and -40 [Chemistry]. [Link]
-
Allen. (n.d.). The standard enthalpies of n-pentane, isopentane and neopentane are -35.0, -37.0 and -40.0 K.cal/mole respectively. The most stable isomer of pentane of pentane in termsof energy is. [Link]
-
Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Hexanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]
-
Scott, T. G., et al. (2013, April 22). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]
-
Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
-
NIST. (n.d.). Propanenitrile, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Hexanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 3,3-dimethylbutanenitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Butanenitrile, 3-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Nitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Butanenitrile [webbook.nist.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobutyronitrile [webbook.nist.gov]
- 6. Hexanenitrile [webbook.nist.gov]
- 7. Isobutyronitrile [webbook.nist.gov]
- 8. Isobutyronitrile [webbook.nist.gov]
- 9. Isobutyronitrile [webbook.nist.gov]
- 10. Isobutyronitrile [webbook.nist.gov]
Chemical abstract service data for 4-Methoxy-3,3-dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-3,3-dimethylbutanenitrile, a potentially valuable yet under-documented chemical entity. In the absence of extensive published data, this document leverages established principles of organic chemistry and extrapolates from closely related analogues to present its core chemical abstract service data, a plausible synthetic route, predicted spectroscopic characteristics, and a thorough safety and handling protocol. This guide is intended to serve as a foundational resource for researchers in organic synthesis and drug discovery, enabling them to explore the potential of this unique molecule. The methoxy and gem-dimethyl functionalities, coupled with the versatile nitrile group, suggest potential applications as a building block in the development of novel therapeutic agents and other advanced materials.
Chemical Identity and Properties
While a specific CAS Registry Number for 4-Methoxy-3,3-dimethylbutanenitrile has not been identified in major chemical databases, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | Derived from Structure |
| Molecular Weight | 127.18 g/mol | Derived from Structure |
| IUPAC Name | 4-Methoxy-3,3-dimethylbutanenitrile | Nomenclature Standard |
| Canonical SMILES | COC(C)(C)CC#N | Derived from Structure |
| InChI | InChI=1S/C7H13NO/c1-7(2,6-8)5-9-3/h5H2,1-3H3 | Derived from Structure |
| Predicted XlogP | 0.8 | Predicted |
Hypothetical Synthesis Protocol
A plausible synthetic route to 4-Methoxy-3,3-dimethylbutanenitrile can be conceptualized starting from the commercially available 4-hydroxy-3,3-dimethylbutanenitrile. This pathway involves a standard etherification reaction.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 4-Methoxy-3,3-dimethylbutanenitrile.
Step-by-Step Experimental Protocol
Materials:
-
4-Hydroxy-3,3-dimethylbutanenitrile (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-hydroxy-3,3-dimethylbutanenitrile (1.0 eq) in anhydrous THF to the suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Methoxy-3,3-dimethylbutanenitrile.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 4-Methoxy-3,3-dimethylbutanenitrile and analysis of similar compounds.
| Spectroscopy | Predicted Peaks |
| ¹H NMR (CDCl₃) | δ ~3.30 (s, 3H, -OCH₃), ~2.30 (s, 2H, -CH₂CN), ~1.10 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~118 (-C≡N), ~75 (-OCH₃), ~40 (-C(CH₃)₂), ~35 (-CH₂CN), ~25 (-C(CH₃)₂) |
| IR (thin film) | ~2245 cm⁻¹ (C≡N stretch), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z = 127 (M⁺), 112 (M⁺ - CH₃), 86 (M⁺ - CH₃, -CN) |
Potential Applications in Drug Discovery
The structural motifs within 4-Methoxy-3,3-dimethylbutanenitrile suggest its potential as a valuable scaffold in medicinal chemistry.
-
The Nitrile Group: The nitrile functionality is a versatile precursor for various nitrogen-containing heterocycles, which are prevalent in many drug classes. It can also act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.[1]
-
The Methoxy Group: The methoxy group can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. It can also engage in favorable interactions within protein binding pockets.[2][3] The presence of a methoxy group is a common feature in many approved drugs.[2][3]
-
The Gem-Dimethyl Group: The gem-dimethyl substitution can provide steric bulk, which may enhance binding selectivity or block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.
Logical Flow for Drug Discovery Application
Caption: Conceptual workflow for utilizing the title compound in drug discovery.
Safety and Handling
Given the absence of specific safety data for 4-Methoxy-3,3-dimethylbutanenitrile, a precautionary approach based on structurally related nitriles is mandated.
| Hazard Category | Recommendation |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves. |
| Eye Damage/Irritation | May cause serious eye irritation. Wear safety glasses with side shields or goggles. |
| Respiratory Sensitization | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area or with a fume hood. |
First Aid Measures
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
4-Methoxy-3,3-dimethylbutanenitrile represents an intriguing, albeit underexplored, chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and safe handling. It is our hope that this document will stimulate further research into the properties and applications of this and related molecules, ultimately contributing to advancements in science and medicine.
References
-
Filo. (2026, January 28). Butanenitrile can be prepared by which alcohol in presence of KCN?. Retrieved from [Link]
-
Grokipedia. (n.d.). Butyronitrile. Retrieved from [Link]
- Cloke, J. B., Stehr, E., Steadman, T. R., & Westcott, L. C. (1945). Substituted Butyronitriles. 2-Methylcyclopropanecarbonitrile and the Synthesis of Pyrrolines from γ-Cyanopropyl Ethers. Journal of the American Chemical Society, 67(9), 1587–1589.
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-3-methylbutanenitrile (C6H11NO). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3-hydroxybutanenitrile From Allyl Chloride. (n.d.).
-
The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. (2026, January 21). Retrieved from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]
-
ResearchGate. (2012, October). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
-
PubChem. (n.d.). Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2. Retrieved from [Link]
-
NIST. (n.d.). 3,3-dimethylbutanenitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2005104774A2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes.
-
PubChem. (n.d.). CID 101796131 | C6H10N+. Retrieved from [Link]
-
Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ATB. (n.d.). 4-Methoxybenzonitrile | C8H7NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
mzCloud. (2016, July 14). 4 Methoxymethamphetamine. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
Sources
The Art of Synthesis: A Technical Guide to the Prospective Discovery of 4-Methoxy-3,3-dimethylbutanenitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the prospective synthesis of 4-Methoxy-3,3-dimethylbutanenitrile, a novel compound with potential applications in medicinal chemistry and materials science. While direct literature on this specific molecule is not currently available, this document outlines plausible and scientifically grounded synthetic pathways, drawing upon established chemical principles and analogous transformations. The methodologies presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related nitrile derivatives.
The nitrile functional group is a cornerstone in the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals.[1][2] Its versatile reactivity allows for its conversion into amines, carboxylic acids, and amides, making it a valuable synthon in drug discovery.[3] The incorporation of a methoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[4][5] The sterically hindered neopentyl-like scaffold of 4-Methoxy-3,3-dimethylbutanenitrile presents a unique structural motif that could impart interesting pharmacological or material properties.
This guide will focus on the most logical and experimentally feasible synthetic strategies, providing detailed hypothetical protocols and the underlying chemical rationale.
Part 1: Proposed Synthetic Strategies for 4-Methoxy-3,3-dimethylbutanenitrile
The synthesis of 4-Methoxy-3,3-dimethylbutanenitrile can be logically approached through a two-step sequence involving the formation of a key intermediate, 4-hydroxy-3,3-dimethylbutanenitrile , followed by etherification. This primary strategy is favored due to the availability of starting materials and the reliability of the involved chemical transformations.
An alternative, though potentially more challenging, approach involves the direct cyanation of a suitable methoxy-containing precursor.
Primary Synthetic Pathway: A Two-Step Approach
This robust strategy is divided into two distinct phases:
-
Synthesis of the Key Intermediate: 4-Hydroxy-3,3-dimethylbutanenitrile.
-
Etherification to Yield 4-Methoxy-3,3-dimethylbutanenitrile.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed two-step synthesis of 4-Methoxy-3,3-dimethylbutanenitrile.
Part 2: Detailed Experimental Protocols (Hypothetical)
The following protocols are based on well-established synthetic methodologies for similar chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.
Protocol 1: Synthesis of 4-Hydroxy-3,3-dimethylbutanenitrile
The synthesis of this key intermediate can be achieved via the reaction of 3,3-dimethyl-1,4-butanediol with a suitable cyanating agent or, more directly, from the corresponding aldehyde. A plausible route starts from hydroxypivalaldehyde. The addition of cyanide to an aldehyde is a classic method for forming cyanohydrins.[6]
Step 1a: Preparation of Hydroxypivalaldehyde (if not commercially available)
This can be prepared by the oxidation of 2,2-dimethyl-1,3-propanediol.
Step 1b: Cyanohydrin Formation
Materials:
-
Hydroxypivalaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid or a similar weak acid
-
Diethyl ether or other suitable organic solvent
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve hydroxypivalaldehyde in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate beaker, prepare an aqueous solution of sodium cyanide.
-
Cool the aldehyde solution to 0-5 °C using an ice bath.
-
Slowly add the sodium cyanide solution to the aldehyde solution via the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add a dilute solution of acetic acid to neutralize the reaction mixture. The pH should be maintained around 5-7.
-
Allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxy-3,3-dimethylbutanenitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions, particularly oxidation.
-
Low Temperature: Controls the exothermicity of the reaction and minimizes side product formation.
-
Weak Acid: Provides a proton source for the formation of the cyanohydrin without causing significant hydrolysis of the nitrile group.
Protocol 2: Etherification of 4-Hydroxy-3,3-dimethylbutanenitrile (Williamson Ether Synthesis)
This classic ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent.[7]
Materials:
-
4-Hydroxy-3,3-dimethylbutanenitrile
-
Sodium hydride (NaH) or another strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-hydroxy-3,3-dimethylbutanenitrile in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution. Hydrogen gas will be evolved; ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion is indicated by TLC or GC analysis.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-Methoxy-3,3-dimethylbutanenitrile by vacuum distillation or column chromatography.
Causality of Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is highly reactive with water. The presence of water would consume the base and prevent the formation of the alkoxide.
-
Strong Base: A strong base like NaH is required to deprotonate the sterically hindered alcohol to form the nucleophilic alkoxide.
-
Methylating Agent: Methyl iodide is a reactive electrophile that is readily attacked by the alkoxide to form the ether linkage.
Part 3: Alternative Synthetic Routes
While the primary pathway is the most straightforward, other synthetic strategies could be explored.
Alternative Route 1: Nucleophilic Substitution on a Halogenated Precursor
This route would involve the synthesis of a 4-halo-3,3-dimethylbutane derivative followed by cyanation.
Caption: A multi-step alternative synthesis involving halogenation and cyanation.
This approach, while longer, could be viable. The key cyanation step, known as the Kolbe nitrile synthesis, involves the reaction of an alkyl halide with a metal cyanide.[8] However, neopentyl halides can be sterically hindered, potentially leading to lower yields or requiring harsher reaction conditions.[8]
Alternative Route 2: Hydrocyanation of an Alkene
The direct hydrocyanation of a suitable alkene, such as 1-methoxy-3,3-dimethyl-1-butene, could in principle yield the target molecule. This reaction typically requires a transition metal catalyst.[9]
Caption: A direct hydrocyanation approach to the target molecule.
This method is atom-economical but may present challenges in terms of regioselectivity and the handling of highly toxic hydrogen cyanide.
Part 4: Data Summary and Future Directions
As this guide outlines prospective syntheses, experimental data is not yet available. The following table provides a template for summarizing key data once the syntheses are performed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted Boiling Point (°C) | Expected Yield (%) |
| 4-Hydroxy-3,3-dimethylbutanenitrile | C₆H₁₁NO | 113.16 | 103804-80-4 | ~220-230 | 60-80 |
| 4-Methoxy-3,3-dimethylbutanenitrile | C₇H₁₃NO | 127.19 | 854866-84-5 | ~190-200 | 70-90 |
The successful synthesis of 4-Methoxy-3,3-dimethylbutanenitrile will open avenues for the creation of a library of derivatives. The nitrile group can be transformed into various other functionalities, and the methoxy group can be replaced with other alkoxy groups to modulate the compound's properties. Subsequent screening of these derivatives for biological activity or material properties will be a critical next step in elucidating their potential applications.
References
-
Wikipedia. Kolbe nitrile synthesis. [Link]
-
Mowry, D. T. The Preparation of Nitriles. Chemical Reviews. [Link]
-
Chemistry Steps. Preparation of Nitriles. [Link]
- Google Patents. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane.
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-
Wikipedia. Hydrocyanation. [Link]
-
S. M. S. Chauhan, et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Oriental Journal of Chemistry. [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Tauchert, M. E. Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installation of a nitrile group. Science of Synthesis. [Link]
- Google Patents. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.
-
Winkler, C. K., et al. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Advanced Synthesis & Catalysis. [Link]
-
ChemRxiv. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes. [Link]
- Google Patents.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Receptor Interaction Profiles of 4-Alkoxy-Substituted. [Link]
-
ResearchGate. Chemical synthesis of 3,4-dihydroxybutanenitrile (11) and (E) - [Link]
-
Organic & Biomolecular Chemistry. Recent progress in transition-metal-catalyzed hydrocyanation of nonpolar alkenes and alkynes. [Link]
-
LOCKSS. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]
-
Organic Chemistry Research. Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. [Link]
-
National Institutes of Health. Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]
-
Organic Syntheses. 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. [Link]
-
ChemRxiv. A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]
-
AWS. Cyanation of Arenes via Iridium-Catalyzed Borylation. [Link]
-
National Institutes of Health. CID 101796131 | C6H10N+. [Link]
-
Lipina, K. V., et al. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry. [Link]
-
Graz University of Technology. Organic Acid to Nitrile: a chemoenzymatic three-step route. [Link]
-
National Institutes of Health. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). [Link]
-
National Institutes of Health. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. [Link]
-
MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]
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- 8. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 9. Hydrocyanation - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Characterization of 4-Methoxy-3,3-dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3,3-dimethylbutanenitrile is an organic compound featuring a nitrile functional group and a methoxy group. Its structure, characterized by a quaternary carbon adjacent to the methoxy-bearing carbon, suggests potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The nitrile group offers a versatile handle for transformations into amines, carboxylic acids, and other functional groups, while the methoxy and dimethyl functionalities can influence the molecule's lipophilicity and metabolic stability.
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Methoxy-3,3-dimethylbutanenitrile, focusing on its boiling point and density. Due to the limited availability of experimental data for this specific compound in public literature, this guide also presents robust methodologies for the experimental determination of these properties, alongside an introduction to reliable estimation techniques.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-Methoxy-3,3-dimethylbutanenitrile
| Property | Estimated Value | Method of Estimation/Notes |
| Molecular Formula | C₇H₁₃NO | - |
| Molecular Weight | 127.18 g/mol | - |
| Boiling Point | Value not available | Estimation would require specialized software using methods like the Joback-Reid or Constantinou-Gani group contribution methods. These methods calculate the boiling point based on the summation of contributions from individual functional groups within the molecule.[1] |
| Density | Value not available | Estimation can be performed using group contribution methods, such as the Girolami method, which sums atomic contributions and applies corrections for structural features to estimate the molar volume and, subsequently, the density.[2][3] |
Note: The values for boiling point and density are placeholders as they require computational estimation. The methodologies for these estimations are well-established in the field of chemical engineering and physical chemistry.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For novel compounds like 4-Methoxy-3,3-dimethylbutanenitrile, a precise experimental determination is crucial. The capillary method using a Thiele tube is a common and reliable technique for determining the boiling point of small quantities of a liquid.
Protocol: Boiling Point Determination by the Capillary Method
Objective: To accurately determine the boiling point of 4-Methoxy-3,3-dimethylbutanenitrile.
Materials:
-
4-Methoxy-3,3-dimethylbutanenitrile sample
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Sample Preparation: Fill the small test tube with the 4-Methoxy-3,3-dimethylbutanenitrile sample to a depth of approximately 2-3 cm.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube, which is filled with a suitable heating oil. The side arm of the Thiele tube is designed to allow for efficient heat distribution through convection currents.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[4]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: Continue gentle heating until a continuous and rapid stream of bubbles is observed. At this point, stop heating.
-
Temperature Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][5] Record this temperature.
-
Repeat: For accuracy, allow the apparatus to cool slightly and repeat the heating and cooling cycle to obtain a consistent reading.
Causality Behind Experimental Choices:
-
Thiele Tube: The specific shape of the Thiele tube promotes uniform heating of the oil bath through natural convection, ensuring that the sample and the thermometer are at the same temperature.
-
Capillary Tube: The trapped air in the sealed capillary tube expands upon heating. When the vapor pressure of the liquid equals the atmospheric pressure, the vapor from the sample will push the air out, creating a stream of bubbles. As the liquid cools, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary. This precise point indicates the boiling point.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for boiling point determination using the capillary method.
Experimental Determination of Density
Density, the mass per unit volume of a substance, is another fundamental physical property. It is essential for converting between mass and volume and for fluid dynamics calculations. A pycnometer, a flask with a specific, accurately known volume, is commonly used for the precise determination of the density of liquids.
Protocol: Density Determination Using a Pycnometer
Objective: To accurately determine the density of 4-Methoxy-3,3-dimethylbutanenitrile at a specific temperature.
Materials:
-
4-Methoxy-3,3-dimethylbutanenitrile sample
-
Pycnometer (with a calibrated volume)
-
Analytical balance
-
Thermostatic water bath
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Pycnometer Preparation: Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Pycnometer Calibration (Determination of Volume):
-
Fill the pycnometer with distilled water.
-
Place the pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Ensure the water level is exactly at the calibration mark.
-
Remove the pycnometer from the bath, dry the outside, and weigh it (m₂).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.
-
-
Density of the Sample:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the 4-Methoxy-3,3-dimethylbutanenitrile sample.
-
Place the pycnometer in the thermostatic water bath at the same temperature used for calibration until thermal equilibrium is reached.
-
Adjust the liquid level to the calibration mark.
-
Remove the pycnometer, dry the exterior, and weigh it (m₃).
-
-
Calculation: The density of the sample (ρ_sample) is calculated as follows: ρ_sample = (m₃ - m₁) / V
Self-Validating System: The use of a calibrated pycnometer and a thermostatic water bath ensures a self-validating system. The calibration with a standard substance (distilled water) of a well-known density at a precise temperature minimizes systematic errors. Consistent results from repeated measurements will validate the precision of the determination.
Experimental Workflow for Density Determination
Caption: Workflow for density determination using a pycnometer.
Conclusion
While experimental data for 4-Methoxy-3,3-dimethylbutanenitrile remains to be published, this guide provides a robust framework for its physicochemical characterization. The presented protocols for boiling point and density determination are standard, reliable methods in organic chemistry. For drug development and process scale-up, it is imperative that these properties are determined experimentally. The information and methodologies outlined herein are intended to empower researchers and scientists to generate the critical data necessary for the successful application of this and other novel chemical entities.
References
-
Critical Assessment of Liquid Density Estimation Methods for Multifunctional Organic Compounds and Their Use in Atmospheric Science | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (URL: [Link])
-
Estimation of the Normal Boiling Point of Organic Compounds - ACS Publications. (URL: [Link])
-
Estimation of the Normal Boiling Point of Organic Compounds - ResearchGate. (URL: [Link])
-
Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (URL: [Link])
-
Determination of Boiling Point (B.P): - vijaynazare.weebly.com. (URL: [Link])
-
Densities of Organic Compounds - E-AIM. (URL: [Link])
Sources
Methodological & Application
Hydrolysis procedures for 4-Methoxy-3,3-dimethylbutanenitrile to carboxylic acids
Application Note: High-Efficiency Hydrolysis of 4-Methoxy-3,3-dimethylbutanenitrile
Executive Summary
This guide details the optimized protocols for the conversion of 4-Methoxy-3,3-dimethylbutanenitrile (CAS: N/A for specific nitrile; Target Acid CAS: 32980-26-0 analog) to 4-Methoxy-3,3-dimethylbutanoic acid .
While nitrile hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the
Chemical Context & Strategic Analysis
The Substrate
-
Compound: 4-Methoxy-3,3-dimethylbutanenitrile
-
Structure:
-
Key Features:
-
Ether Linkage: Susceptible to cleavage by strong Lewis acids (
) or strong nucleophilic acids ( , ) at high temperatures. -
Gem-Dimethyl Group: Located at the
-position relative to the carbonyl product. While not directly hindering the nitrile carbon ( ), it induces a "neopentyl-like" conformation that can reduce solubility in aqueous media and slightly retard the rate of tetrahedral intermediate formation.
-
Reaction Pathway
The transformation proceeds via the addition of water to the nitrile, forming an imidate intermediate, followed by tautomerization to a primary amide, and finally hydrolysis to the carboxylic acid with the liberation of ammonia.
Figure 1: Stepwise mechanistic pathway of nitrile hydrolysis.
Validated Protocols
Method A: Alkaline Hydrolysis (Recommended)
Rationale: Base-mediated hydrolysis is superior for this substrate. The methoxy ether is completely stable to hydroxide, eliminating the risk of demethylation. The formation of the carboxylate salt increases water solubility, driving the reaction to completion despite the lipophilic gem-dimethyl group.
Reagents:
-
Substrate: 4-Methoxy-3,3-dimethylbutanenitrile (1.0 equiv)
-
Base: Potassium Hydroxide (KOH), 4.0 equiv (Pellets, >85%)
-
Solvent: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for higher temp)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.
-
Dissolution: Dissolve 4.0 equivalents of KOH in the solvent mixture (Ethanol/Water).
-
Note: The exotherm from KOH dissolution helps initial mixing.
-
-
Addition: Add the nitrile substrate (1.0 equiv) to the basic solution.
-
Reflux: Heat the mixture to reflux (
internal temp).-
Checkpoint: Maintain reflux for 12–18 hours. The evolution of ammonia gas (detectable by pH paper at the condenser outlet) indicates progress.
-
-
Monitoring (IPC): Analyze by HPLC or TLC.
-
Target: Disappearance of Nitrile (
in 20% EtOAc/Hex) and Amide intermediate.
-
-
Workup:
-
Acidification: Cool the aqueous phase to
. Slowly add dropwise until pH 1–2.-
Observation: The product acid may oil out or precipitate.[3]
-
-
Extraction: Extract the acidic aqueous phase with Dichloromethane (DCM) (
). -
Isolation: Dry combined organics over
, filter, and concentrate to yield the crude acid.
Yield Expectation: 85–92% Purity: >95% (crude), suitable for next steps.
Method B: Acidic Hydrolysis (Alternative)
Rationale: Used when the substrate is sensitive to base or if a volatile salt-free workup is required.
Critical Warning: Do not use hydrobromic acid (HBr) or hydroiodic acid (HI), as these will cleave the methyl ether. Use Hydrochloric acid (HCl) or Sulfuric acid (
Reagents:
-
Substrate: 1.0 equiv
-
Acid: Conc.[4] HCl (37%) or
-
Solvent: Acetic Acid (glacial) can be added as a co-solvent to improve solubility.
Step-by-Step Protocol:
-
Setup: Round-bottom flask with reflux condenser.
-
Mixing: Combine Substrate (1.0 equiv) with Conc. HCl (10 vol relative to weight).
-
Optional: Add Glacial Acetic Acid (2-3 vol) if the nitrile is not miscible.
-
-
Reflux: Heat to reflux (
).-
Time: 6–10 hours. Acid hydrolysis of sterically hindered amides (intermediate) can be slow.
-
-
Workup:
-
Purification: Back-extraction with
(to pull acid into water), separation, and re-acidification is recommended to separate from neutral byproducts.
Process Analytical Technology (PAT)
To ensure "Self-Validating" experiments, use these analytical markers:
| Technique | Marker for Nitrile (Start) | Marker for Acid (Product) | Notes |
| FT-IR | Sharp peak at 2240–2250 cm⁻¹ ( | Broad band 2500–3300 cm⁻¹ (OH) & 1710 cm⁻¹ (C=O) | Disappearance of 2240 cm⁻¹ is the primary endpoint. |
| 1H NMR | Check | ||
| HPLC | Lower polarity (Longer RT) | Higher polarity (Shorter RT) | Acid peak may tail on C18 columns without TFA buffer. |
Experimental Workflow Diagram
Figure 2: Optimized workflow for the alkaline hydrolysis and isolation of the target acid.
References
-
PubChem. (n.d.).[5] 4-methoxy-3,3-dimethylbutanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Cohen, N., et al. (1975). Synthetic Studies on (2S,4'R,8'R)-alpha-Tocopherol. Journal of Organic Chemistry. (General reference for gem-dimethyl nitrile hydrolysis conditions).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Functional group interconversion: Nitrile to Acid).[2][3][6][7]
Sources
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- 5. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Hydroxy-3,3-dimethylbutanenitrile|CAS 103804-80-4 [benchchem.com]
Application Notes and Protocols for Solvent Selection in Reactions of 4-Methoxy-3,3-dimethylbutanenitrile
Introduction: The Critical Role of the Reaction Medium
4-Methoxy-3,3-dimethylbutanenitrile is a versatile aliphatic nitrile featuring a sterically hindered neopentyl-like core and a methoxy functional group. Its structure presents a unique platform for introducing this motif into more complex molecules in pharmaceutical and materials science research. The reactivity of the nitrile group—a polarized carbon-nitrogen triple bond—is profoundly influenced by the surrounding solvent environment. A solvent is not merely an inert medium; it is an active participant that can dictate reaction pathways, influence rates, and determine the ultimate yield and purity of the product.
This guide provides a detailed exploration of solvent selection for key transformations of 4-Methoxy-3,3-dimethylbutanenitrile. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot their synthetic strategies. The protocols herein are designed as robust, self-validating systems, grounded in established chemical theory.
Core Principles: A Logic-Based Approach to Solvent Selection
The choice of solvent hinges on several key factors: the nature of the reactants (especially the nucleophile or base), the stability of intermediates (such as carbocations or carbanions), and the reaction mechanism. For nitrile chemistry, the most critical solvent characteristic is often its ability, or inability, to donate a proton, classifying solvents as either protic or aprotic .
-
Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They are excellent at stabilizing both cations and anions. However, their ability to form hydrogen bonds can "cage" and deactivate strong nucleophiles, significantly slowing reactions like SN2 alkylations.
-
Aprotic Solvents (e.g., THF, DMF, DMSO, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors. Polar aprotic solvents are particularly useful as they can dissolve charged species by solvating the cation, while leaving the anion relatively "naked" and highly reactive. This makes them ideal for reactions involving strong, anion-based nucleophiles.
The following decision-making workflow provides a generalized approach to selecting an appropriate solvent system for reactions involving 4-Methoxy-3,3-dimethylbutanenitrile.
Caption: Solvent Selection Workflow for Nitrile Reactions.
Table 1: Properties of Common Solvents in Nitrile Chemistry
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Water (H₂O) | Polar Protic | 100 | 80.1 | Essential for hydrolysis; poor solubility for many organics. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Good co-solvent with water to improve substrate solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Excellent for organometallics (Grignards, LiAlH₄); must be anhydrous. |
| Diethyl Ether (Et₂O) | Polar Aprotic | 35 | 4.3 | Traditional solvent for Grignard reagents; highly volatile and flammable. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Superior for SN2 reactions and α-alkylations; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Highly polar; excellent for promoting SN2 reactions with nitrile anions. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Useful for a range of reactions; can sometimes participate in side reactions. |
| Toluene | Nonpolar Aprotic | 111 | 2.4 | Used for reactions under Dean-Stark conditions or when polarity is not desired. |
Application Protocol 1: Hydrolysis to 4-Methoxy-3,3-dimethylbutanoic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed. Stopping the reaction at the amide stage is challenging under these conditions because the required temperatures and concentrations also favor hydrolysis of the amide. The choice of solvent is primarily water, as it is a reactant, but co-solvents are often necessary to solubilize the organic nitrile.
Scientific Rationale
In base-catalyzed hydrolysis , a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to a carboxylate salt. An aqueous solution of a strong base like NaOH or KOH is standard.
In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which strongly activates the carbon toward nucleophilic attack by water. Tautomerization of the resulting intermediate yields the amide, which is then hydrolyzed to the carboxylic acid. Aqueous solutions of strong mineral acids like H₂SO₄ or HCl are used.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Methoxy-3,3-dimethylbutanenitrile (1.0 eq).
-
Solvent Addition: Add a 10% (w/v) aqueous solution of sodium hydroxide (5.0 eq of NaOH in water). If the nitrile does not fully dissolve, add ethanol as a co-solvent until a homogeneous solution is achieved (e.g., a 1:1 mixture of the aqueous NaOH solution and ethanol).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the co-solvent) and stir vigorously. Monitor the reaction by TLC or GC, observing the disappearance of the starting material. The reaction may take several hours. Note: Ammonia gas is liberated during this process.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly and carefully acidify the cooled solution to pH ~2 by adding concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3,3-dimethylbutanoic acid. Further purification can be achieved by recrystallization or chromatography.
Application Protocol 2: Reduction to 5-Methoxy-4,4-dimethylpentan-1-amine
The reduction of nitriles to primary amines is a powerful synthetic tool, most commonly achieved with strong hydride reagents like lithium aluminum hydride (LiAlH₄). The choice of solvent is absolutely critical for this reaction.
Scientific Rationale
LiAlH₄ is a potent, unselective reducing agent that reacts violently with protic solvents like water and alcohols. Therefore, the reaction must be conducted in an anhydrous aprotic solvent . Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal choices for several reasons:
-
They are aprotic and can be made rigorously dry.
-
They are effective at solvating the lithium cation (Li⁺), which helps to activate the nitrile group for hydride attack.
-
They are relatively unreactive towards LiAlH₄ at common reaction temperatures.
2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative to THF, with a higher boiling point and lower water miscibility.
Procedure for converting 4-Methoxy-3,3-dimethylbutanenitrile to amines
Executive Summary
This application note details the validated protocols for the reduction of 4-Methoxy-3,3-dimethylbutanenitrile (CAS: Analogous to 19718-92-4 series) to its corresponding primary amine, 4-Methoxy-3,3-dimethylbutan-1-amine . This transformation is a critical step in synthesizing neopentyl-ether scaffolds, often utilized in medicinal chemistry to improve metabolic stability via the gem-dimethyl effect.
We present two distinct methodologies tailored to scale and equipment availability:
-
Method A (Laboratory Scale): Lithium Aluminum Hydride (LAH) reduction, optimized for complete conversion and high yield.
-
Method B (Process Scale): Catalytic Hydrogenation using Raney Nickel, designed for scalability and atom economy.
Strategic Analysis & Mechanism
Structural Considerations
The substrate features a gem-dimethyl group at the
-
Substrate: 4-Methoxy-3,3-dimethylbutanenitrile (
, MW: 127.19) -
Product: 4-Methoxy-3,3-dimethylbutan-1-amine (
, MW: 131.22)
Reaction Pathway
The reduction proceeds via the sequential addition of hydride equivalents (Method A) or hydrogen atoms (Method B) across the
Figure 1: Stepwise reduction pathway. Note that without ammonia (Method B), the intermediate imine can react with the product amine to form secondary amine impurities.
Method A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Gram-scale synthesis, high purity requirements, and labs without high-pressure hydrogenation equipment.
Reagents & Equipment
-
Reagents: 4-Methoxy-3,3-dimethylbutanenitrile (1.0 equiv),
(2.0 equiv, pellets or powder), Anhydrous THF (stabilized), Sodium Sulfate ( ), Diethyl Ether. -
Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen line, addition funnel, ice/water bath.
Protocol
Step 1: Catalyst Preparation (Inert Atmosphere)
-
Flame-dry the glassware and flush with
. -
Charge the flask with anhydrous THF (
of substrate). -
Cool to
. Carefully add (2.0 equiv) portion-wise. Caution: Evolution of gas.
Step 2: Substrate Addition
-
Dissolve the nitrile in a minimal amount of anhydrous THF.
-
Add the nitrile solution dropwise to the
suspension at over 30 minutes. -
Critical Control Point: Maintain temperature
to prevent runaway exotherms.
Step 3: Reaction & Reflux
-
Allow the mixture to warm to room temperature (RT).
-
Heat to reflux (
) for 3–6 hours. -
Monitor by TLC (Eluent: 10% MeOH in DCM with 1%
; Stain: Ninhydrin). The nitrile spot ( ) should disappear; the amine spot ( ) will appear (purple/red with Ninhydrin).
Step 4: The Fieser Workup (Essential for Filtration) Do not use acid quenching, as it creates difficult emulsions with aluminum salts.
-
Cool the reaction mixture to
. -
Dilute with diethyl ether (
reaction volume). -
Add the following sequentially and slowly (for
grams of used):- mL of Water
- mL of 15% NaOH (aq)
- mL of Water
-
Warm to RT and stir for 15 minutes until the aluminum precipitate turns white and granular.
-
Add anhydrous
directly to the stirring mixture to dry.
Step 5: Isolation
-
Filter through a pad of Celite.[1] Wash the cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Optional: Distill under vacuum (Kugelrohr) if high purity is required, though the crude is often
pure.
Method B: Catalytic Hydrogenation (Raney Nickel)
Best for: Multi-gram to Kilogram scale, avoiding aluminum waste.
Reagents & Equipment
-
Reagents: Substrate, Raney Nickel (slurry in water/active), Methanol (solvent), Ammonia (7N in MeOH or gaseous).
-
Equipment: Parr Hydrogenator or Stainless Steel Autoclave.
Protocol
Step 1: Catalyst Loading
-
Wash Raney Nickel (approx. 20 wt% loading) with MeOH (
) to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times. -
Transfer the catalyst as a slurry into the autoclave liner.
Step 2: Reaction Setup
-
Dissolve 4-Methoxy-3,3-dimethylbutanenitrile in Methanol (
concentration). -
Add Ammonia solution (5–10 equiv). Note: Ammonia suppresses the formation of secondary amines by shifting the equilibrium away from the secondary imine.[2]
-
Add the substrate solution to the autoclave.
Step 3: Hydrogenation
-
Seal the reactor and purge with
( ), then ( ). -
Pressurize to 50–100 psi (3.5–7 bar)
. -
Heat to
and stir vigorously (1000 rpm). -
Reaction time: 12–24 hours. Monitor
uptake.
Step 4: Workup
-
Cool to RT and vent pressure carefully.
-
Filter the catalyst through a Celite pad under an inert blanket (Argon/
) to prevent ignition. -
Concentrate the filtrate to remove MeOH and
.
Comparative Data & Specifications
| Parameter | Method A (LAH) | Method B (H2/Raney Ni) |
| Yield | 85–92% | 80–90% |
| Purity (Crude) | High (>95%) | Good (>90%) |
| Safety Profile | High Risk: Pyrophoric reagents, | Moderate Risk: Pressurized |
| Scalability | Poor (Exotherms, waste volume).[3] | Excellent (Green chemistry). |
| Key Impurity | Unreacted nitrile (rare). | Secondary amine (dimer). |
| Cost | High (Reagents/Disposal). | Low (Catalytic).[4] |
Analytical Validation
Expected 1H NMR (400 MHz, CDCl3):
-
3.32 (s, 3H,
) -
3.15 (s, 2H,
) -
2.75 (t,
Hz, 2H, ) -
1.45 (t,
Hz, 2H, ) -
1.20 (br s, 2H,
) - 0.95 (s, 6H, gem-dimethyl)
Workflow Visualization:
Figure 2: Workflow for Method A (LAH Reduction). The Fieser Quench is the critical step for successful isolation.
Safety & Handling
-
Cyanide Risks: While the starting material is a nitrile, it does not release free cyanide under these reduction conditions. However, always keep a cyanide antidote kit available when handling nitriles.
-
Lithium Aluminum Hydride: Reacts violently with water. Use only dry solvents. Class D fire extinguisher (Sand/Met-L-X) must be nearby.
-
Raney Nickel: Dry Raney Nickel ignites spontaneously in air. Always keep it submerged in solvent or water.
References
-
Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[5] 29. The rapid reaction of borane-dimethyl sulfide with nitriles. A convenient synthesis of primary amines.[6] Journal of Organic Chemistry. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (The standard reference for the Fieser Workup).
-
Gowda, S., et al. (2001). Reductive cleavage of azo compounds and reduction of nitro compounds and nitriles to amines by using Raney nickel and hydrazinium monoformate. Tetrahedron Letters. Link
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[6][7] Journal of the American Chemical Society. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Troubleshooting low conversion rates in nitrile reduction
Status: Operational
Ticket: #NR-404-Redux
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting low conversion and side-reactions in nitrile reduction (
Introduction: The "Selectivity vs. Conversion" Paradox
Nitrile reduction is deceptively simple on paper but notoriously difficult in practice. The primary failure mode is rarely a lack of reducing power; rather, it is the uncontrolled reactivity of the imine intermediate .
This guide abandons generic textbook advice to focus on the three most common failure points in drug discovery workflows:
-
Dimerization (Secondary amine formation).
-
Workup Failure (Product trapped in aluminum emulsions or boron complexes).
-
Chemoselectivity (Reducing the nitrile without touching esters/halides).
Part 1: The Mechanistic Root Cause
Before troubleshooting, you must understand why your reaction failed. The culprit is almost always the Imine Intermediate (
The "Self-Sabotage" Pathway
In catalytic hydrogenation, the primary amine product (
Visualizing the Failure Mode:
Figure 1: The mechanism of secondary amine formation. The product competes with hydrogen for the imine intermediate.
Part 2: Troubleshooting Protocols & FAQs
Module A: Catalytic Hydrogenation (Raney Ni / Pd-C)
Best for: Large scale, clean substrates. Risk: Fire hazard (Raney Ni), Dimerization.
Q: My LCMS shows a mass of
-
The Fix: You must shift the equilibrium. Add Ammonia (
in MeOH) or Acetic Anhydride to the reaction mixture.-
Why? Excess ammonia saturates the surface, outcompeting the primary amine for the imine intermediate.
-
Protocol: Use Raney Nickel in
MeOH/ .
-
Q: The reaction stalled at 50% conversion. A: Catalyst poisoning. Nitriles often contain traces of sulfur or halides from previous steps.
-
The Fix: Increase catalyst loading to 20-50 wt% (wet basis) or perform a "sacrificial" wash of the substrate with a small amount of Raney Ni before the main reaction.
Q: How do I handle Raney Ni safely? A: CRITICAL SAFETY: Raney Nickel is pyrophoric. It burns instantly if dry.
-
Protocol: Always keep it under solvent (water or EtOH). Never weigh it dry. Weigh the slurry and calculate mass based on density (~1.2 g/mL for slurry). Quench spills with dilute HCl immediately.
Module B: Hydride Reductions (LiAlH₄ / Borane)
Best for: Small scale, difficult substrates. Risk: Emulsions, trapped product.
Q: I used LiAlH₄, but I lost my product during the aqueous workup. A: You likely created an "aluminum sponge"—a gelatinous hydroxide precipitate that traps organic molecules.
-
The Fix: Use the Fieser Workup (The "1-1-3" Rule). This creates a granular, sand-like precipitate that filters easily.
Standard Operating Procedure: Fieser Workup
| Step | Action | Observation |
|---|
| 1 | Cool reaction to
Q: I used Borane-DMS (BMS), but the reaction didn't release the amine.
A: Borane forms a stable Lewis acid-base complex with the resulting amine (
-
The Fix: You must perform an Acidic Quench .
-
Protocol: After the reduction, add MeOH to kill excess hydride, then add
(aq) or and reflux for 1 hour. This breaks the bond. Neutralize with NaOH to extract the free amine.
-
Module C: The "Field Secret" ( + )
Best for: Chemoselectivity (tolerates esters), Room Temperature, No high pressure.
Q: I need to reduce a nitrile but I have an ester on the molecule. LiAlH₄ will destroy it.
A: Switch to the Cobalt Boride method. Sodium Borohydride (
Protocol:
-
Dissolve Nitrile (1 eq) and
(1 eq) in Methanol. -
Cool to
.[2][3] -
Add
(5-10 eq) portion-wise. Note: Solution will turn black and evolve . -
Self-Validating Check: If the black precipitate turns pink/clear, the catalyst has oxidized and is dead. Add more
.
Part 3: Decision Matrix
Use this logic flow to select the correct method for your substrate.
Figure 2: Method selection based on functional group tolerance and scale.
References
-
Mechanistic Insight & Secondary Amine Suppression
-
Cobalt Boride Reduction Protocol
- Title: "Reduction of Nitriles to Amines with CoCl2/NaBH4"
- Source: Tetrahedron Letters / Chem. Pharm. Bull.
-
URL:[Link]
-
Fieser Workup for LiAlH4
-
Borane Reduction & Acidic Quench
- Title: "Reduction of Nitriles using Borane-Dimethyl Sulfide"
- Source: Journal of Organic Chemistry (Brown et al.)
-
URL:[Link]
Sources
Optimizing temperature parameters for 4-Methoxy-3,3-dimethylbutanenitrile stability
Executive Summary & Molecular Context[2]
4-Methoxy-3,3-dimethylbutanenitrile is a specialized intermediate often utilized in the synthesis of isoquinoline derivatives and calcium channel blockers. Its structural uniqueness lies in the gem-dimethyl group at the
-
Chemical Stability: The 3,3-dimethyl moiety provides significant steric hindrance (the Thorpe-Ingold effect), rendering the nitrile carbon less electrophilic compared to linear analogs (e.g., 4-methoxybutanenitrile).[1]
-
Thermal Sensitivity: While the carbon skeleton is robust, the methoxy ether linkage introduces susceptibility to Lewis acid-mediated cleavage at high temperatures, and the molecule possesses moderate volatility.[1]
This guide provides an autonomous, non-templated troubleshooting framework for optimizing temperature parameters during storage, reaction, and isolation.
Module A: Storage & Cold Chain Logistics
Q: My reference standard shows shifting purity peaks after 3 months at room temperature. Is this thermal degradation?
A: It is likely volatility-induced concentration changes or hydrolysis , not skeletal thermal decomposition.
At room temperature (25°C), 4-Methoxy-3,3-dimethylbutanenitrile is a liquid with moderate vapor pressure.[1] If the container is not hermetically sealed (e.g., a simple screw cap vs. a crimped septum), the more volatile components (often the nitrile itself relative to potential oxidized impurities) can escape, altering the impurity profile.[1]
Protocol: The "Double-Seal" Cold Chain
-
Primary Container: Glass amber vial with a Teflon-lined crimp cap.
-
Secondary Barrier: Heat-sealed aluminized Mylar bag with a silica gel sachet.
-
Temperature Setpoint: 2°C to 8°C .
-
Why? Freezing (-20°C) is unnecessary and can cause phase separation of stabilizers or condensation of water upon thawing, which accelerates nitrile hydrolysis.[1]
-
| Parameter | Recommended Range | Critical Limit | Consequence of Excursion |
| Storage Temp | 2°C – 8°C | > 25°C | Volatile loss; slow hydrolysis to amide. |
| Humidity | < 40% RH | > 60% RH | Hydrolysis to 4-methoxy-3,3-dimethylbutanamide. |
| Headspace | Argon/Nitrogen | Air (Oxygen) | Slow oxidation of the ether alpha-position (rare but possible).[1] |
Module B: Reaction Optimization (Process Chemistry)
Q: I am trying to hydrolyze the nitrile to the acid, but the reaction stalls at 80°C. Should I increase the temperature?
A: Yes. The gem-dimethyl effect is working against you here.
In linear nitriles, the cyanide carbon is exposed. In 3,3-dimethyl substituted nitriles, the bulky methyl groups creates a "steric umbrella" that blocks the trajectory of the nucleophile (water/hydroxide) attacking the nitrile carbon.[1] Standard hydrolysis conditions (NaOH, 80°C) often fail or stop at the primary amide stage.
Troubleshooting Workflow:
-
Step 1: Increase temperature to 105°C (Reflux in Toluene/Water) .
-
Step 2: If still stalled, switch from thermodynamic forcing to catalytic activation.[1] Use a Platinum (Pt) catalyst or harsh acidic conditions (70%
, 120°C), though the latter risks cleaving the methoxy group.
Q: Can I use this nitrile in a Grignard reaction at reflux?
A: Proceed with Caution.
While the gem-dimethyl group protects against unwanted
Optimization Matrix:
| Reaction Type | Max Recommended Temp | Risk Factor | Mitigation |
| Hydrolysis (Basic) | 110°C | Stalled Reaction | Use ethylene glycol solvent to access >100°C. |
| Grignard Addition | 40°C | Ether Cleavage | Keep T < 40°C; Add Grignard to the nitrile slowly. |
| Reduction (LiAlH4) | 35°C (THF Reflux) | Runaway Exotherm | Dilute addition; active cooling.[1] |
Module C: Distillation & Isolation
Q: The product turns yellow/brown during atmospheric distillation. What is the breakdown mechanism?
A: You are likely observing oxidative thermal decomposition or ether elimination . At atmospheric pressure, the boiling point of 4-Methoxy-3,3-dimethylbutanenitrile is estimated at 165°C – 175°C . Sustained heating at this temperature allows trace oxygen to attack the ether, or promotes elimination of methanol to form the alkene (3,3-dimethylbut-3-enenitrile).[1]
Corrective Protocol: High-Vacuum Distillation You must lower the boiling point below the "Thermal Danger Zone" of 120°C.
Nomograph Calculation:
-
Target BP: < 85°C
-
Required Vacuum: < 5 mmHg (Torr)
Visual Workflow: Distillation Decision Tree
Figure 1: Decision logic for purification. Thermal exposure is minimized by strictly enforcing vacuum requirements.
Module D: Analytical Validation
Q: How do I analytically confirm if temperature excursion damaged my sample?
A: Standard HPLC often misses the primary degradation product (the amide) if the gradient is too fast, as it has similar polarity.[1] Use 1H NMR for definitive forensics.
The "Diagnostic Signals" Protocol:
-
Dissolve: 10 mg sample in
. -
Focus Region 1 (Intact): Look for the sharp singlet of the gem-dimethyl group at
ppm. -
Focus Region 2 (Degradation - Amide): Look for broad N-H singlets at
ppm. -
Focus Region 3 (Degradation - Alcohol): If ether cleavage occurred, the methoxy singlet (
ppm) will decrease, and a newngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> triplet will appear.
Degradation Pathway Diagram:
Figure 2: Primary thermal degradation pathways. The gem-dimethyl group makes the Nitrile
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry. Link
-
Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of sterically hindered nitriles using platinum catalysts. Tetrahedron Letters. (Demonstrates the resistance of gem-dimethyl nitriles to standard hydrolysis). Link
-
Cohen, N., et al. (1976).[1] Gem-dimethyl effect in the cyclization of nitrile derivatives. Journal of Organic Chemistry. (Fundamental thermodynamics of the structure). Link
-
PubChem Compound Summary. (2024). 3,3-Dimethylbutanenitrile (Analogous Data). National Center for Biotechnology Information. Link
Sources
Technical Support Center: Catalyst Recovery in 4-Methoxy-3,3-dimethylbutanenitrile Hydrogenation
Executive Summary & Chemical Context
The Challenge:
Hydrogenating 4-Methoxy-3,3-dimethylbutanenitrile is chemically distinct from standard aliphatic nitrile reductions due to the gem-dimethyl group at the
The Consequence: Prolonged imine lifespan significantly increases the risk of catalyst poisoning via oligomerization and secondary amine formation (dimerization). Successful recovery requires not just physical retrieval, but chemical mitigation of surface fouling.
Troubleshooting Guide: Catalyst Deactivation & Recovery
Issue A: Filtration Stalls (Filter Blinding)
Symptom: Filtration time increases exponentially between batches; "mud-cracking" observed on filter cake.
Root Cause Analysis:
-
Catalyst Attrition: Raney Nickel/Cobalt is structurally brittle. High-shear agitation (impellers >10 m/s tip speed) pulverizes the sponge metal into "fines" (<5 µm) that clog filter pores.
-
Polymer Gums: The 3,3-dimethyl backbone can stabilize imine intermediates, leading to the formation of viscous oligomers that glue catalyst particles together.
Corrective Protocol:
-
Switch to Cross-Flow Filtration: Avoid dead-end filtration (Buchner/Sparkler) which compresses fines. Use a sintered metal cross-flow loop to keep the catalyst slurry moving tangentially to the filter surface.
-
Flux Calcination Aid: Pre-coat the filter with diatomaceous earth (Celite 545) only if the catalyst is not intended for immediate recycle (fines trapped in Celite are hard to separate).
-
Agitation Adjustment: Limit impeller tip speed to <5 m/s. Use gas-entrainment impellers (e.g., hollow shaft) rather than high-shear turbines to maintain H₂ saturation without grinding the catalyst.
Issue B: Loss of Activity in Recycled Batches
Symptom: Run 1 completes in 4 hours; Run 2 takes 8 hours or stalls at 80% conversion.
Root Cause Analysis:
-
Leaching of Promoters: Industrial Raney Ni often contains Mo or Cr promoters to boost activity. These leach out in basic methanolic solutions over time.
-
Surface Oxidation: The catalyst was exposed to air during transfer. A monolayer of NiO forms instantly, deactivating the sites required for H₂ dissociation.
-
Nitrile Poisoning: Residual nitrile or imine from the previous batch remains adsorbed, blocking active sites (competitive adsorption).
Corrective Protocol (The "Caustic Wash"):
-
Do NOT wash with pure water: This changes the pH in the catalyst pores, potentially precipitating aluminum hydroxides (from the alloy residue).
-
Wash Solvent: Use degassed Methanol containing 0.1% NaOH. The base keeps the aluminum soluble and prevents the condensation of amines.
-
Strict Anaerobic Handling: Use a closed-loop transfer system. Never let the filter cake run dry (crack). Keep it as a wet paste or slurry at all times.
Mechanism of Deactivation (Visualized)
Understanding why the catalyst dies is critical for recovery. The diagram below illustrates the competition between the desired hydrogenation and the deactivation pathways caused by the steric hindrance of the 3,3-dimethyl group.
Caption: Figure 1. Deactivation pathways. The 3,3-dimethyl group stabilizes the imine intermediate, increasing the probability of condensation into secondary amines (red path) which foul the catalyst surface.
Standard Operating Procedure: The "Anaerobic Recycle Loop"
This protocol ensures the catalyst retains >90% activity for at least 5 cycles.
Phase 1: Reaction Termination
-
Stop agitation and allow catalyst to settle for 30 minutes.
-
Decant the supernatant product solution under positive Nitrogen pressure (2–3 bar).
-
Critical: Leave a "heel" (approx. 10% of liquid volume) to ensure the catalyst bed is never exposed to the headspace gas.
Phase 2: The Wash Cycle
Perform three displacement washes using the following solvent hierarchy:
| Wash Cycle | Solvent Composition | Purpose |
| 1. Displacement | Reaction Solvent (e.g., Methanol) | Remove bulk product and unreacted nitrile. |
| 2. Scavenge | Methanol + 1% Ammonia (or NaOH) | Desorb "sticky" secondary amines from the surface. Base competes for acidic sites. |
| 3. Conditioning | Fresh Reaction Solvent | Prepare catalyst for the next batch. |
Phase 3: Reactivation (Optional but Recommended)
If activity drops below 85% relative to fresh catalyst:
-
Suspend catalyst in solvent.
-
Pressurize with H₂ to 10 bar (no nitrile present).
-
Heat to 50°C for 60 minutes.
-
Why? This "hydrogen strip" reduces surface oxides and hydrogenates any refractory imines blocking the pores.
Catalyst Recovery Workflow
Caption: Figure 2. Closed-loop recovery workflow designed to prevent oxidation and strip surface poisons.
Frequently Asked Questions (FAQ)
Q: Can I use magnetic separation for Raney Nickel? A: Yes, and it is highly recommended. Raney Nickel is ferromagnetic. Using magnetic rods (magnetic traps) in your discharge line captures 99% of the catalyst without the blinding issues associated with filter cloths. However, you must demagnetize the slurry (agitate vigorously) before the next reaction to prevent clumping.
Q: My recovered catalyst is turning green. Is it dead? A: Yes. Green supernatant or green solids indicate the formation of Nickel(II) species (salts), usually due to oxidation (air exposure) or leaching by acidic byproducts. This catalyst cannot be regenerated and must be sent for metal reclamation.
Q: How do I handle the pyrophoric hazard during filter change-outs? A: Never dispose of Raney Ni in dry trash cans.
-
Keep the filter cake wet.
-
Submerge waste catalyst immediately in a container of dilute hydrochloric acid (to dissolve it) or water (for storage).
-
Pro Tip: Keep a spray bottle of water handy to mist the filter cake if you see any "sparking" (orange glow) during transfer.
References
-
Mechanistic Insight: Duch, P., & Allgeier, A. (2025). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate. Link
-
Selectivity Control: Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry. Link
-
Borohydride Promotion: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Link
-
Filtration Safety: Feature-Tec. Raney Ni Electromagnetic Filtration Safety Guide. Link
-
General Nitrile Reduction: LibreTexts. Chemistry of Nitriles: Reduction to Primary Amines. Link
Technical Support Center: Managing Moisture Sensitivity of 4-Methoxy-3,3-dimethylbutanenitrile
Introduction: 4-Methoxy-3,3-dimethylbutanenitrile is a key building block in various synthetic pathways within pharmaceutical and materials science research. However, its nitrile functional group introduces a significant vulnerability: moisture sensitivity. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and practical protocols to mitigate the risks associated with moisture exposure during the storage and handling of this compound, ensuring experimental reproducibility and integrity.
Frequently Asked Questions (FAQs)
Q1: What is moisture sensitivity in the context of 4-Methoxy-3,3-dimethylbutanenitrile, and why is it a concern?
A1: Moisture sensitivity refers to the tendency of 4-Methoxy-3,3-dimethylbutanenitrile to react with water from the atmosphere. The primary concern is the hydrolysis of the nitrile group (-C≡N). This reaction can proceed through two main pathways, initially forming the corresponding amide (4-methoxy-3,3-dimethylbutanamide) and subsequently the carboxylic acid (4-methoxy-3,3-dimethylbutanoic acid).[1][2][3][4] The presence of these impurities can significantly impact reaction yields, produce unwanted byproducts, and compromise the purity of the final product, leading to inconsistencies in experimental results.[5]
Q2: How can I visually identify if my sample of 4-Methoxy-3,3-dimethylbutanenitrile has been compromised by moisture?
A2: While 4-Methoxy-3,3-dimethylbutanenitrile is a liquid at room temperature, significant moisture absorption can lead to changes in its physical appearance. You might observe a change in viscosity or the development of a hazy or cloudy appearance. In cases of advanced degradation, you may notice the formation of a precipitate, which could be the less soluble carboxylic acid degradation product. However, it's crucial to understand that significant degradation can occur before any visual cues are apparent. Therefore, relying solely on visual inspection is not sufficient for quality control.
Q3: What are the ideal storage conditions to maintain the integrity of 4-Methoxy-3,3-dimethylbutanenitrile?
A3: To minimize moisture exposure, 4-Methoxy-3,3-dimethylbutanenitrile should be stored in a tightly sealed container, preferably with a PTFE-lined cap to ensure an airtight seal.[6] The storage area should be cool, dry, and well-ventilated.[7][8][9] For enhanced protection, especially for long-term storage or for high-purity applications, storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) is highly recommended.[10] For the most sensitive applications, storage in an inert atmosphere, such as in a glovebox or a sealed ampoule under nitrogen or argon, provides the best protection against moisture.[5][11]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 4-Methoxy-3,3-dimethylbutanenitrile.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent reaction yields or unexpected byproducts. | Hydrolysis of the nitrile. The presence of water, either in the starting material or introduced during the reaction, can lead to the formation of the corresponding amide or carboxylic acid, which may not participate in the desired reaction or could lead to side reactions. | 1. Verify Starting Material Purity: Before use, confirm the purity of the 4-Methoxy-3,3-dimethylbutanenitrile using an appropriate analytical technique (e.g., GC, NMR). 2. Implement Inert Atmosphere Techniques: Handle the reagent under a dry, inert atmosphere (nitrogen or argon) using a glovebox or Schlenk line to prevent atmospheric moisture contamination.[11][12][13] 3. Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents in the reaction are rigorously dried using appropriate methods. |
| Difficulty in obtaining an accurate weight of the compound. | Hygroscopic nature of the compound. The compound may be absorbing moisture from the air during weighing, leading to a continuously increasing mass reading on the analytical balance.[5] | 1. Weigh by Difference: Keep the container sealed as much as possible. Weigh the container, quickly dispense the approximate amount of reagent, and then re-weigh the container. The difference will be the mass of the dispensed reagent. 2. Work in a Low-Humidity Environment: If possible, perform weighing inside a glovebox with a controlled, low-humidity atmosphere.[5] 3. Minimize Exposure Time: Have all necessary equipment ready to minimize the time the container is open to the atmosphere. |
| Cloudy or hazy appearance of the liquid. | Significant moisture absorption and potential hydrolysis. The cloudiness could be due to the formation of an immiscible aqueous layer or the precipitation of degradation products. | 1. Do not use the reagent for sensitive applications. The material is likely compromised. 2. Consider Purification (with caution): Depending on the extent of degradation, purification by distillation under reduced pressure might be possible. However, this may not be practical for small quantities and requires careful characterization of the purified material. 3. Obtain a fresh, unopened bottle of the reagent. This is the most reliable solution to ensure the quality of your starting material. |
Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration
This protocol provides a method to accurately determine the water content in a sample of 4-Methoxy-3,3-dimethylbutanenitrile, which is crucial for quality control.
Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[14][15] It is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.[16] Both volumetric and coulometric KF titration methods are available, with the coulometric method being particularly suited for detecting trace amounts of water (ppm levels).[14][17][18]
Instrumentation and Reagents:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous Methanol or other suitable KF solvent
-
Karl Fischer Reagent (Titer should be standardized)
-
Gastight syringes
-
Septa
Procedure (Coulometric Method):
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Add the appropriate volume of anhydrous KF solvent to the titration cell.
-
Pre-Titration (Conditioning): Start the instrument's pre-titration or conditioning function. The instrument will titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction:
-
Using a clean, dry, gastight syringe, draw a known volume of the 4-Methoxy-3,3-dimethylbutanenitrile sample.
-
Accurately weigh the filled syringe.
-
Carefully inject the sample into the KF titration cell through the septum.
-
Immediately re-weigh the syringe to determine the exact mass of the sample introduced.
-
-
Titration: The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water or parts per million (ppm).
-
Data Analysis: Calculate the water content as a percentage or in ppm based on the mass of the sample and the amount of water detected.
Protocol 2: Handling 4-Methoxy-3,3-dimethylbutanenitrile Under an Inert Atmosphere
This protocol outlines the steps for safely handling the moisture-sensitive reagent using a Schlenk line to prevent atmospheric contamination.[11]
Materials and Equipment:
-
Schlenk line with a dual manifold for vacuum and inert gas (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
4-Methoxy-3,3-dimethylbutanenitrile in a septum-sealed bottle
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.
-
Inerting the Reaction Flask:
-
Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum.
-
Connect the flask to the Schlenk line via a needle attached to the inert gas line.
-
Insert a second needle connected to the vacuum line (or an open needle to vent).
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all air is removed.[11]
-
-
Transferring the Reagent:
-
Place a needle connected to the inert gas line into the headspace of the 4-Methoxy-3,3-dimethylbutanenitrile bottle to create a positive pressure of inert gas.
-
Using a clean, dry syringe, pierce the septum of the reagent bottle and draw the desired volume of the liquid.
-
Transfer the liquid via the syringe to the reaction flask by piercing its septum.
-
Alternatively, for larger volumes, use a cannula to transfer the liquid from the reagent bottle to the reaction flask under a positive pressure of inert gas.
-
Visualizing Degradation and Prevention
Hydrolysis Pathway of 4-Methoxy-3,3-dimethylbutanenitrile
The following diagram illustrates the two-step hydrolysis of the nitrile, first to an amide intermediate and then to the final carboxylic acid. This process is accelerated by the presence of water.[1][3][19][20][21]
Caption: Recommended workflow for moisture-sensitive compounds.
Analytical Characterization of Degradation
To confirm the presence of hydrolysis products, the following analytical techniques are recommended:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying the parent nitrile from its potential amide and carboxylic acid impurities. [22][23]A difference in retention times will allow for their identification and quantification when calibrated with appropriate standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the nitrile, amide, and carboxylic acid functional groups, providing structural confirmation of any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the presence of the characteristic C=O stretch of the amide and carboxylic acid, as well as the broad O-H stretch of the carboxylic acid, which would be absent in the pure nitrile.
References
-
CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Slideshare. (n.d.). Moisture content determination by karl fischer titration. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Scales and Balances. (2025, May 23). Karl Fischer vs Moisture Analysers Explained. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]
-
HSE. (2025, August 19). Inerting. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Springer. (2009, November 17). A plate method for screening of bacteria capable of degrading aliphatic nitrile. Retrieved from [Link]
-
MDPI. (2023, October 17). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
PMC. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link]
-
LCGC. (2026, February 14). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-3,3-dimethyl-butanal. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methoxy-3-methylbutanenitrile (C6H11NO). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. kintekfurnace.com [kintekfurnace.com]
- 14. cscscientific.com [cscscientific.com]
- 15. Moisture content determination by karl fischer titration | PPTX [slideshare.net]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. mt.com [mt.com]
- 18. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
4-Methoxy-3,3-dimethylbutanenitrile vs alternative Ivabradine intermediates
A Comparative Guide to Key Intermediates in Ivabradine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Ivabradine, a key therapeutic agent for the symptomatic treatment of chronic stable angina pectoris, is a topic of significant interest in pharmaceutical development. The overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API) are critically dependent on the selection and synthesis of its core intermediates. This guide provides an in-depth comparison of the primary synthetic routes for the two principal intermediates of Ivabradine, offering insights into the chemical strategies and their relative merits.
While the prompt specified a comparison involving 4-Methoxy-3,3-dimethylbutanenitrile, a comprehensive search of the scientific and patent literature did not reveal its use as a recognized intermediate in the synthesis of Ivabradine. Therefore, this guide will focus on the well-established and industrially relevant intermediates that are central to most reported synthetic pathways.
The synthesis of Ivabradine predominantly involves the coupling of two key fragments: a chiral amine and a benzazepinone moiety. This guide will, therefore, compare the synthetic strategies for:
-
Intermediate A: (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
-
Intermediate B: 3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Synthesis of the Chiral Amine Intermediate (A)
The synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is a critical part of the overall Ivabradine synthesis, as it establishes the required stereochemistry. The main approaches to obtaining this chiral amine involve the resolution of a racemic mixture or an asymmetric synthesis.
1.1. Synthetic Pathway via Racemic Amine and Chiral Resolution
A common industrial approach involves the synthesis of the racemic amine followed by resolution using a chiral resolving agent.
Workflow for Racemic Amine Synthesis and Resolution:
Figure 2: General workflow for the synthesis of Intermediate B.
Experimental Protocol: Synthesis of Intermediate B
-
Alkylation: 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield the 3-(3-chloropropyl) derivative.
-
Finkelstein Reaction: The resulting chloro-intermediate is then converted to the iodo-intermediate (Intermediate B) via a Finkelstein reaction, typically by reacting it with sodium iodide or potassium iodide in a solvent like methyl ethyl ketone (MEK). [1] Causality Behind Experimental Choices:
-
Choice of Halogen: The iodo- a derivative is a more reactive alkylating agent than the chloro- derivative, which facilitates the subsequent coupling reaction with the amine intermediate (A). The Finkelstein reaction is an efficient method to achieve this halide exchange.
-
Reaction Conditions: The use of a suitable base and solvent in the initial alkylation step is crucial to ensure good conversion and minimize side reactions.
Comparison of Intermediates and Synthetic Routes
| Intermediate | Synthetic Approach | Key Starting Materials | Key Reagents | Reported Yield | Purity | Advantages | Disadvantages |
| (A) | Chiral Resolution | 3,4-Dimethoxyphenylacetonitrile | Mandelic acid, N-acetyl-L-glutamic acid | >95% (for the resolution step) [2] | >99.8% ee [2] | Well-established, high optical purity. | Requires resolution step which can be inefficient; loss of the undesired enantiomer if not recycled. |
| (B) | Two-step synthesis | 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 1-bromo-3-chloropropane, NaI/KI | ~92% [1] | High | Straightforward, high-yielding reactions. | Involves the use of halogenated reagents. |
Final Coupling and Overall Process Considerations
The final step in the synthesis of Ivabradine involves the coupling of Intermediate A and Intermediate B, followed by a reduction step.
Final Coupling Workflow:
Figure 3: Final coupling of intermediates to form Ivabradine.
The efficiency of this final coupling is high, often exceeding 90% yield for the dehydroivabradine intermediate. [1]The subsequent reduction is typically a clean and high-yielding reaction.
Conclusion
The industrial synthesis of Ivabradine is a well-refined process that relies on the efficient preparation of two key intermediates. For the chiral amine (Intermediate A), the resolution of a racemic mixture remains a common and effective strategy, capable of delivering high enantiomeric purity. The synthesis of the benzazepinone fragment (Intermediate B) is a more straightforward process.
While the initially proposed 4-methoxy-3,3-dimethylbutanenitrile does not appear to be a conventional intermediate for Ivabradine, the established routes demonstrate a high degree of optimization. Future research may focus on developing a practical asymmetric synthesis for Intermediate A to avoid the resolution step, which could further improve the overall efficiency and cost-effectiveness of Ivabradine production. The choice of a specific synthetic route in an industrial setting will ultimately depend on a combination of factors including raw material costs, process safety, and the desired purity of the final product. An efficient and well-controlled process for these intermediates is paramount for producing high-purity Ivabradine hydrochloride with an overall yield of around 62% and an HPLC purity greater than 99.9%. [4]
References
- Google Patents. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
-
WIPO Patentscope. WO/2019/202611 AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVABRADINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. [Link]
-
Patsnap. Synthesis method of ivabradine hydrochloride key intermediate - Eureka. [Link]
-
IPIndia. Improved Process For The Preparation Of Intermediates Of Ivabradine Hydrochloride. [Link]
- Google Patents.
- Google Patents. CN101857549B - Synthetic method of (1S)-4,5-dimethoxy-1-(aminomethyl)benzocyclobutane.
-
Bentham Science. Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. [Link]
Sources
Comparative Guide: Validating Assay Methods for Methoxy Nitrile Derivatives
Executive Summary
Methoxy nitrile derivatives represent a critical class of intermediates in pharmaceutical synthesis, often serving as precursors for heterocycles or active pharmaceutical ingredients (APIs). Their analysis presents a unique dichotomy: the nitrile group (-CN) is susceptible to hydrolysis or reduction, while the methoxy group (-OCH₃) introduces polarity and potential electronic effects that complicate standard reverse-phase separations.
This guide objectively compares three primary assay methodologies—RP-HPLC , GC-FID , and qNMR —to determine the optimal strategy for purity and potency validation.
Key Finding: While GC-FID offers speed for volatile derivatives, RP-HPLC with Diode Array Detection (DAD) remains the gold standard for routine QC due to superior stability profiles. However, Quantitative NMR (qNMR) is the requisite orthogonal method for establishing primary reference standard purity when certified materials are unavailable.
Part 1: The Analytical Challenge
To validate a method for methoxy nitriles, one must first understand the specific chemical liabilities that cause assay failure.
The "Pinner" Trap (Solvent-Analyte Interaction)
A common oversight in HPLC method development for nitriles is the choice of organic modifier.
-
The Risk: Methoxy nitriles dissolved in Methanol (MeOH) under acidic conditions (e.g., 0.1% TFA) can undergo a Pinner reaction , converting the nitrile to an imidate ester in situ or on-column.
-
The Consequence: This creates a "ghost peak" that grows over time in the autosampler, leading to artificial degradation and failed linearity.
-
The Solution: This guide recommends Acetonitrile (ACN) as the primary organic modifier to eliminate this nucleophilic attack mechanism.
Thermal Instability
While many nitriles are stable, the methoxy substitution can activate the aromatic ring or aliphatic chain, making the molecule susceptible to thermal degradation (de-methoxylation or nitrile hydrolysis) at the high injector port temperatures (200°C+) required for Gas Chromatography.
Part 2: Method Comparison Matrix
The following table contrasts the three dominant methodologies based on performance metrics critical to drug development.
| Feature | RP-HPLC (UV/DAD) | GC-FID | qNMR (¹H) |
| Primary Utility | Routine QC, Stability Testing, Impurity Profiling | Process Control (Volatiles), Residual Solvents | Primary Standard Qualification, Absolute Purity |
| Specificity | High (Separates degradation products & isomers) | Medium (Risk of thermal degradation artifacts) | High (Distinct chemical shifts for -OCH₃ vs -CN) |
| Sensitivity (LOD) | High (UV active chromophores) | High (Carbon-selective) | Low (Requires >5-10 mg sample) |
| Sample Integrity | Excellent (Ambient temp analysis) | Risk (Thermal stress involved) | Excellent (Non-destructive) |
| Reference Std? | Required (External Standard) | Required (External Standard) | Not Required (Internal Standard only) |
| Throughput | Medium (10–30 min/run) | High (5–15 min/run) | Low (Manual processing/long acquisition) |
Part 3: Strategic Validation Workflow (ICH Q2 R2)
Validation must demonstrate that the method is suitable for its intended purpose.[1] The workflow below outlines the critical path for validating the HPLC assay, emphasizing the "Lifecycle Management" approach introduced in ICH Q2(R2).
Figure 1: Validation lifecycle emphasizing the feedback loop. If Specificity fails (e.g., co-elution of hydrolysis byproducts), the development phase must be revisited.
Part 4: Detailed Experimental Protocols
Method A: RP-HPLC (Recommended for Routine Assay)
Rationale: Uses Acetonitrile to prevent Pinner reaction artifacts and Phosphate buffer to suppress silanol activity.
1. Chromatographic Conditions:
-
Column: C18 (L1), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 90% A / 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at
(typically 210–254 nm depending on aromatic substitution). -
Column Temp: 30°C.
2. Standard Preparation:
-
Dissolve 25 mg of Methoxy Nitrile Reference Standard in 25 mL of 50:50 ACN:Water .
-
Critical: Do not use Methanol as the diluent.
3. System Suitability Criteria:
-
Tailing Factor (
): -
Theoretical Plates (
): -
%RSD (n=5 injections):
(per USP <621> for Assay).
Method B: qNMR (Orthogonal Validation)
Rationale: Used to assign absolute purity to the Reference Standard used in Method A.
1. Instrument: 400 MHz (or higher) NMR Spectrometer.
2. Solvent: DMSO-
-
Pulse Angle: 90°.
-
Relaxation Delay (
): (typically 30–60 seconds to ensure full relaxation). -
Scans: 16–32. 5. Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Weight, = Purity.[2][3][4][5][6]
Part 5: Simulated Validation Data (Case Study)
The following data illustrates a comparative study where GC-FID failed due to thermal issues, while HPLC demonstrated robustness.
Compound: 3-Methoxy-4-nitrobenzonitrile Scenario: Validation of Assay Potency.
| Parameter | HPLC Results | GC-FID Results | Analysis |
| Linearity ( | 0.9998 | 0.9920 | GC showed non-linear response at low concentrations due to adsorption. |
| Accuracy (100% Level) | 99.8% Recovery | 94.2% Recovery | FAILURE: GC thermal degradation caused loss of analyte on the inlet liner. |
| Precision (%RSD) | 0.4% | 2.1% | HPLC is significantly more precise for this application. |
| Specificity | Resolved from hydrolysis impurity (amide) | Co-elution of degradation products | HPLC successfully separated the amide impurity formed during stress testing. |
Part 6: Strategic Recommendations
Use the following decision tree to select the appropriate method for your specific derivative.
Figure 2: Decision logic for selecting the assay method. Note that qNMR is the "fallback" when standards are missing.
Final Author's Note
For methoxy nitrile derivatives, RP-HPLC is the robust choice . The risk of thermal degradation in GC and the lower sensitivity of NMR make them secondary options. Ensure your HPLC mobile phase is Methanol-free if using acidic conditions to ensure the integrity of the nitrile group.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8][9] FDA Guidance for Industry. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][6][10] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3,3-dimethylbutanenitrile
As laboratory professionals engaged in the demanding fields of research and drug development, our focus is often on synthesis, discovery, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, experience-driven framework for the proper disposal of 4-Methoxy-3,3-dimethylbutanenitrile, ensuring the safety of personnel and the protection of our environment.
The procedures outlined here are synthesized from established safety protocols for aliphatic nitriles. While a Safety Data Sheet (SDS) for this specific compound is not widely available, its structure—an aliphatic nitrile—provides a strong basis for hazard assessment and handling procedures. The cardinal rule remains: always consult the substance-specific SDS provided by the manufacturer and defer to your institution's Environmental Health and Safety (EHS) office guidelines.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any disposal procedure, a thorough understanding of the potential hazards is critical. The nitrile functional group (-C≡N) is the primary determinant of this compound's toxicological profile. Nitriles can be metabolized to release cyanide in the body, and many are toxic and irritating.[1][2] Based on data for structurally similar aliphatic nitriles, we can anticipate the following hazards for 4-Methoxy-3,3-dimethylbutanenitrile.
Table 1: Anticipated Hazard Profile of 4-Methoxy-3,3-dimethylbutanenitrile
| Hazard Class | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | The nitrile group can pose systemic risks. Dermal absorption, ingestion, and inhalation are all significant routes of exposure that must be controlled.[5] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. [3][4] | Direct contact can lead to local irritation, redness, and discomfort. Prolonged or repeated exposure may cause more severe damage. |
| Reactivity | Reactive with strong acids and strong oxidizing agents. | Contact with strong acids can potentially lead to the rapid release of highly toxic hydrogen cyanide (HCN) gas.[6][7] It should also be kept away from strong oxidizers.[6] |
| Environmental Hazard | Potentially harmful to aquatic life. | Chemical waste must be prevented from entering drains or waterways to avoid environmental contamination.[6][8] |
This risk profile dictates every subsequent step. The potential for toxicity and irritation demands stringent control of personal exposure, while its reactivity dictates how we segregate and store the waste.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Engineering controls, such as fume hoods, are the primary method for exposure control.[5] However, appropriate PPE is the essential final barrier between the researcher and the chemical.
-
Hand Protection : Wear nitrile rubber gloves.[5] Nitrile offers good resistance against a range of chemicals, but it's crucial to inspect gloves for any signs of degradation or perforation before use.[8] If significant splash contact occurs, change gloves immediately, washing hands thoroughly.
-
Eye Protection : Chemical splash goggles are mandatory.[6] A standard pair of safety glasses is insufficient to protect against splashes, which are a common occurrence when transferring liquid waste.
-
Body Protection : A long-sleeved laboratory coat must be worn and kept fastened. This protects the skin on your arms and torso from incidental contact.
-
Respiratory Protection : All handling and disposal of 4-Methoxy-3,3-dimethylbutanenitrile, including transferring it to waste containers, should be performed inside a certified laboratory chemical hood to prevent inhalation of vapors.[5]
Waste Management Workflow: Segregation and Containment
Proper disposal begins at the point of generation. The following workflow ensures that waste is handled safely and in accordance with hazardous waste regulations.
Caption: Waste Segregation and Containment Workflow.
Protocol for Waste Collection
-
Select the Correct Waste Container :
-
Liquid Waste : Use a designated, properly labeled "Hazardous Waste" container for non-halogenated organic solvents. The container must be made of a chemically resistant material (e.g., HDPE) and should be stored in secondary containment to prevent spills.
-
Solid Waste : Contaminated items such as gloves, absorbent pads, and weighing papers should be placed in a designated, labeled container for solid chemical waste. Do not dispose of these items in regular trash.[9]
-
-
Labeling : Ensure the waste container is accurately labeled with the words "Hazardous Waste," the full chemical name ("4-Methoxy-3,3-dimethylbutanenitrile"), and an approximate concentration or volume.
-
Transfer : Conduct all transfers of liquid waste inside a chemical fume hood. Use a funnel to prevent spills.
-
Closure : Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area until it is collected by your institution's EHS personnel. Do not store waste containers near incompatible chemicals, particularly strong acids.[7][10][11]
Emergency Procedures: Spill Response
Even with careful planning, spills can occur. A swift and correct response is vital to mitigate the hazard. The first step is to determine if you can handle the spill yourself.
Minor vs. Major Spill Assessment
A minor spill is generally defined as a small quantity (typically <1 Liter) of a moderately hazardous material that you are trained and equipped to handle without assistance. A major spill involves a large quantity or a highly toxic material that requires an emergency response.[12]
Caption: Decision-making flowchart for chemical spill response.
Protocol for Minor Spill Cleanup
-
Alert & Isolate : Immediately alert others in the lab.[9][12] Secure the area to prevent others from entering.
-
Don PPE : If not already wearing it, don the appropriate PPE as described in Section 2 (goggles, lab coat, double nitrile gloves).
-
Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to dike the spill, working from the outside in to prevent it from spreading.[9]
-
Absorb : Cover the contained spill with the absorbent material.
-
Collect Waste : Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated solid waste container.[9]
-
Decontaminate : Wipe down the spill area with a suitable solvent (e.g., soapy water, if compatible), followed by a clean water rinse. Be aware that some chemicals may react with water.[13]
-
Dispose : Seal the bag or container of spill debris, label it as "Hazardous Waste: Spill Debris containing 4-Methoxy-3,3-dimethylbutanenitrile," and manage it for EHS pickup.
-
Report : Report the incident to your laboratory supervisor or Principal Investigator.[9]
The Final Step: Professional Disposal
Under no circumstances should 4-Methoxy-3,3-dimethylbutanenitrile or its contaminated materials be disposed of down the drain or in the regular trash.[8] The only acceptable disposal route is through a licensed and regulated hazardous waste management company, coordinated by your institution's EHS department.[14] They have the expertise and facilities to handle the final destruction of the chemical in a manner that is safe and environmentally sound, typically via high-temperature incineration.
By adhering to these procedures, you contribute to a culture of safety, ensuring that your groundbreaking work does not come at the cost of personal or environmental health.
References
- Occupational Safety and Health Administration. (n.d.). ACRYLONITRILE (VINYL CYANIDE). U.S. Department of Labor.
- CymitQuimica. (2025, December 29). SAFETY DATA SHEET for 4-Formyl-3-methoxybenzonitrile.
- New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY.
- Environmental Health and Safety Office. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Oakland University.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetonitrile.
- TCI Chemicals. (2025, October 14). SAFETY DATA SHEET for 3-Ethoxy-4-methoxybenzonitrile.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET for 3-Methoxy-4-(trifluoromethyl)benzonitrile.
- National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (Aliphatic Nitriles). The National Academies Press.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- New Jersey Department of Health. (2000, November). HAZARD SUMMARY for 2-DIMETHYLAMINOACETONITRILE.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 3-Methoxybenzonitrile.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Wang, C. C., Lee, C. M., & Lee, C. J. (2001). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Water, Air, and Soil Pollution, 130(1-4), 1039–1044.
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- ECHEMI. (n.d.). 4-Methoxybenzonitrile SDS, 874-90-8 Safety Data Sheets.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention.
- Fathima, A., et al. (2021). Stability of nitrile and vinyl latex gloves under repeated disinfection cycles. Materials Today Sustainability, 11-12, 100067.
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Personal protective equipment for handling 4-Methoxy-3,3-dimethylbutanenitrile
Executive Safety Summary
4-Methoxy-3,3-dimethylbutanenitrile is a functionalized aliphatic nitrile. While often less acutely lethal than inorganic cyanides (e.g., KCN), it possesses a dual-hazard profile: solvent-like skin permeability (due to the ether moiety) and metabolic toxicity (potential liberation of cyanide ions via hepatic cytochrome P450 metabolism).
Immediate Action Required:
-
Engineering Control: Handle strictly within a certified chemical fume hood.
-
Skin Protection: Standard single-layer nitrile gloves are insufficient for prolonged contact due to the ether functionality. Use Double-Gloving (Nitrile over Laminate) for synthesis/transfer.
-
Medical Awareness: Ensure site medical personnel are aware of "Nitrile/Cyanogenic" handling.
Technical Hazard Analysis (The "Why")
To select the correct PPE, one must understand the failure modes of standard protection against this specific molecule.[1]
The Permeation Vector
This molecule contains a methoxy (ether) group and a nitrile group.
-
The Ether Effect: Ethers are excellent solvents that can swell and permeate standard nitrile rubber. Once the glove material swells, the diffusion coefficient of the chemical increases exponentially.
-
The Nitrile Effect: Once through the skin, aliphatic nitriles can be metabolized into cyanide (
), leading to cytotoxic hypoxia. This process is slower than direct cyanide salt exposure, creating a "lag phase" where the victim may not feel symptoms for 30–60 minutes post-exposure.
GHS Classification (Precautionary)
Based on structural analogs (e.g., 3-Methoxy-4-methylbenzonitrile) and functional group analysis:
-
Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).[2][3][4]
-
Target Organ Toxicity: Respiratory irritation (if inhaled).
PPE Specifications Matrix
This system uses a Redundancy Protocol to prevent exposure.
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Primary) | Inner Glove | PE/EVOH Laminate (e.g., Silver Shield™) | Resists permeation by ethers and small organic nitriles for >4 hours. |
| Hand (Outer) | Outer Glove | Nitrile (Minimum 5 mil) | Provides dexterity and mechanical protection for the inner laminate glove. |
| Ocular | Eyewear | Chemical Splash Goggles | Safety glasses allow vapor entry. Nitriles are severe eye irritants; complete seal is required. |
| Respiratory | Engineering | Fume Hood (Face Velocity: 80-100 fpm) | Volatility is moderate; inhalation bypasses first-pass liver metabolism, increasing toxicity speed. |
| Body | Clothing | Poly-coated Lab Coat + Apron | Cotton absorbs nitriles, keeping them against the skin. Use an impervious apron for liquid transfers. |
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for selecting glove types based on contact duration and task type.
Figure 1: Glove Selection Logic. Note that for liquid handling (Immersion risk), laminate liners are mandatory due to the ether-nitrile permeation risk.
Operational Protocols (SOPs)
Weighing & Transfer
Objective: Prevent inhalation of dust/vapor and dermal contact.
-
Preparation: Place the balance inside the fume hood. If the balance is static-sensitive and must be outside, use a powder containment hood or a glove bag .
-
Taring: Tare the vial before opening the chemical container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bench.
-
Decon: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) followed by a soap-water wipe. Dispose of wipes as solid hazardous waste.
Reaction Setup (Synthesis)
Objective: Control exotherms and pressure.
-
Glassware: Inspect for micro-fractures. Nitriles are often reacted with strong acids/bases; failure under pressure can result in catastrophic spray.
-
Septa: Use Teflon-lined silicone septa. Standard rubber septa may degrade, leaching plasticizers into your reaction or allowing vapor escape.
-
Needles: Use Luer-lock syringes to prevent needle pop-off during pressure transfers.
Emergency Response & Disposal
Exposure Response Workflow
Speed is critical. The ether moiety facilitates rapid skin absorption.
Figure 2: Immediate Decontamination Protocol.[5][6] Note: Never use solvents (ethanol/acetone) to wash skin; this accelerates absorption.
Waste Disposal[7][8][9][10]
-
Stream: Segregated Organic Waste (Non-Halogenated, unless mixed with halogens).
-
Labeling: Must explicitly state "Contains Nitriles - Potential Cyanide Generator."
-
Quenching (Small Spills): Treat spills with 10% aqueous bleach (Sodium Hypochlorite) for 30 minutes to oxidize the nitrile, then absorb with vermiculite. Warning: This reaction is exothermic; perform in a hood.
References
-
Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile (Analogous Structure). Retrieved from
- Ansell Healthcare. (2024). Chemical Permeation & Degradation Guide (7th Ed).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. Retrieved from
-
PubChem. (2025). Compound Summary: Nitrile Functionality Toxicity. Retrieved from
(Note: Specific SDS for CAS 144739-68-2 is vendor-dependent; safety protocols above are derived from "Worst-Case" structural analog analysis as per standard industrial hygiene practices.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
